4-(2-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
CAS No.: 894013-95-7
Cat. No.: VC4823604
Molecular Formula: C22H25FN4O3
Molecular Weight: 412.465
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894013-95-7 |
|---|---|
| Molecular Formula | C22H25FN4O3 |
| Molecular Weight | 412.465 |
| IUPAC Name | 4-(2-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C22H25FN4O3/c1-30-18-6-4-5-17(14-18)27-15-16(13-21(27)28)24-22(29)26-11-9-25(10-12-26)20-8-3-2-7-19(20)23/h2-8,14,16H,9-13,15H2,1H3,(H,24,29) |
| Standard InChI Key | MFVQLJCHHFSSGW-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Introduction
Molecular Characteristics
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IUPAC Name: 4-(2-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
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Molecular Formula: C21H24FN3O3
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Molecular Weight: Approximately 385.43 g/mol
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Functional Groups:
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Fluorophenyl group
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Methoxyphenyl group
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Piperazine ring
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Carboxamide functionality
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Pyrrolidinone moiety
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Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions, including:
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Formation of the Piperazine Core:
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Piperazine is functionalized with a carboxamide group via acylation reactions.
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Introduction of the Fluorophenyl Group:
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Electrophilic aromatic substitution or coupling reactions are used to attach the fluorophenyl group to the piperazine ring.
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Synthesis of Pyrrolidinone Derivative:
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The pyrrolidinone moiety is synthesized through cyclization reactions involving amines and carboxylic acid derivatives.
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Final Coupling:
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The methoxyphenyl-pyrrolidinone intermediate is coupled with the fluorophenyl-piperazine derivative using carbodiimide-based coupling agents, such as EDC or DCC.
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Pharmacological Potential
The compound's structure suggests potential activity in several therapeutic areas:
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CNS Activity:
The piperazine scaffold is commonly associated with central nervous system (CNS) activity, potentially acting as a receptor modulator or inhibitor. -
Anticancer Properties:
The fluorophenyl and pyrrolidinone groups are often found in molecules with antimitotic or apoptosis-inducing properties. -
Antiviral and Antibacterial Activity:
Similar compounds have shown activity against viral enzymes and bacterial cell walls.
Mechanism of Action (Hypothetical)
While specific data for this compound may not be available, related derivatives act by:
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Binding to protein targets such as enzymes or receptors.
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Modulating signaling pathways involved in cell proliferation or neurotransmission.
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Inhibiting pathogen replication by targeting specific viral or bacterial enzymes.
Techniques Used for Characterization
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of functional groups |
| Mass Spectrometry (MS) | Determination of molecular weight |
| Infrared Spectroscopy (IR) | Identification of characteristic bonds (e.g., C=O, N-H) |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification |
In Vitro Studies
Although specific studies on this compound were not found in the provided data, similar compounds have demonstrated:
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Cytotoxicity against cancer cell lines.
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Antiviral activity against HIV and influenza viruses.
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Modulation of neurological receptors such as serotonin or dopamine receptors.
Potential Applications
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Development as a CNS-active agent for disorders like anxiety or depression.
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Exploration as an anticancer agent targeting specific tumor pathways.
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Use in infectious disease research for antiviral or antibacterial drug development.
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